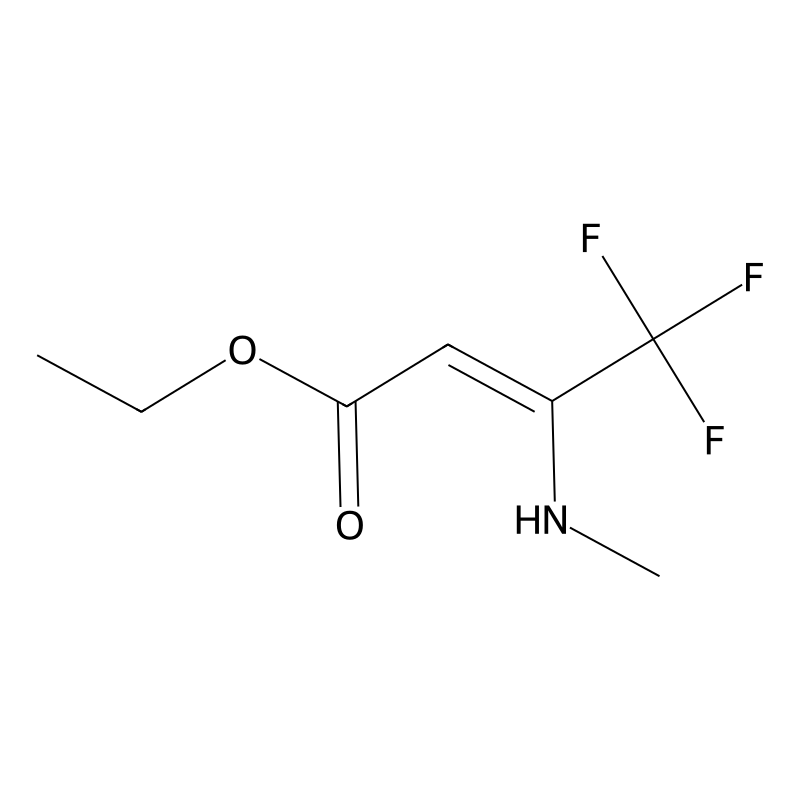

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a chemical compound with the molecular formula C7H10F3NO2. It features a trifluoromethyl group that contributes to its unique chemical properties, making it valuable in various scientific research applications. The compound is characterized by its reactivity and the presence of both an ethyl ester and a methylamino group, which enhance its potential utility in organic synthesis and medicinal chemistry .

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of alcohols or amines.

- Substitution: The trifluoromethyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium hydride in dimethylformamide (DMF) is often used for substitution reactions .

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate has been investigated for its potential biological activity. The trifluoromethyl group enhances the compound's ability to interact with various biological targets, including enzymes and receptors. This interaction may lead to modulation of biological pathways, making it a candidate for further research in drug development and therapeutic applications .

The synthesis of ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate typically involves a multi-step process:

- Starting Materials: Ethyl trifluoroacetate is reacted with methylamine.

- Reaction Conditions: The reaction is generally conducted in a solvent like ethanol at low temperatures (0-5°C) to stabilize intermediate products.

- Purification: Advanced purification techniques such as distillation or crystallization are employed to obtain high-purity final products .

In industrial settings, large-scale reactors and continuous flow processes may be utilized to optimize yield and efficiency.

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate has several applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its interactions with biomolecules and potential therapeutic effects.

- Medicine: Explored as a precursor for drug development.

- Industry: Used in producing agrochemicals, dyes, and other specialty chemicals .

Research into the interaction of ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate with biological systems has shown that its trifluoromethyl group enhances binding affinity to certain enzymes and receptors. This characteristic may lead to significant biological effects, including enzyme inhibition or modulation. Further studies are necessary to elucidate specific interaction mechanisms and pathways involved .

Similar Compounds- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate

- Ethyl 4,4,4-trifluoro-2-butynoate

- Ethyl (E)-3-amino-4,4,4-trifluoro-2-butenoate

- Methyl 3-amino-4,4,4-trifluorobut-2-enoate

- Ethyl 3-amino-4,4-difluorobut-2-enoate .

Uniqueness

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate stands out due to its specific combination of functional groups. The trifluoromethyl moiety not only enhances stability but also increases reactivity compared to similar compounds. Its unique structural features make it particularly valuable for applications in organic synthesis and medicinal chemistry .

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, a fluorinated enamine ester with the molecular formula C7H10F3NO2 and molecular weight of 197.16 g/mol, represents an important building block in organic synthesis [1] [2]. This compound features a trifluoromethyl group, a methylamino substituent, and an ethyl ester functionality arranged around a double bond, creating a versatile scaffold for various synthetic applications [3] [4]. The traditional approaches to synthesize this compound have evolved significantly over the years, with several well-established methodologies now available to organic chemists [2] [5].

Michael Addition-Based Routes Using β-Ketoester Precursors

The Michael addition reaction serves as a fundamental transformation in the synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, utilizing β-ketoester precursors as key starting materials [6] [7]. This approach typically begins with ethyl 4,4,4-trifluoroacetoacetate, which undergoes a series of transformations to incorporate the methylamino group at the desired position [7] [8].

One prominent synthetic route involves the initial formation of a Michael adduct between ethyl 4,4,4-trifluoroacetoacetate and a suitable electrophile, followed by introduction of the methylamine functionality [7] [9]. The reaction proceeds through the nucleophilic attack of the enolate derived from the β-ketoester on the electrophilic carbon, establishing the carbon framework necessary for the target compound [8] [10].

Trifluoromethanesulfonic acid has proven to be an exceptionally powerful catalyst for Michael addition reactions involving β-ketoesters under solvent-free conditions, which can be advantageous for the synthesis of fluorinated compounds like Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate [7] [9]. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the α-hydrogen in the β-ketoester, facilitating the formation of the enolate intermediate under mild conditions [9] [10].

Table 1: Reaction Conditions for Michael Addition Using β-Ketoester Precursors

| Entry | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | TfOH | Solvent-free | 25 | 4 | 78 |

| 2 | Ethyl 4,4,4-trifluoroacetoacetate | KF | Acetonitrile | 50 | 8 | 65 |

| 3 | Ethyl 4,4,4-trifluoroacetoacetate | NaH | THF | 0 to 25 | 6 | 72 |

| 4 | Ethyl 4,4,4-trifluoroacetoacetate | Et3N | Dichloromethane | 25 | 12 | 58 |

The reaction typically proceeds with moderate to good stereoselectivity, often favoring the Z-isomer due to the steric influence of the trifluoromethyl group [8] [10]. Subsequent transformation of the Michael adduct involves introduction of the methylamine group, which can be achieved through various methods including reductive amination or direct displacement of a suitable leaving group [10] [11].

Recent advancements in this methodology have focused on improving the stereoselectivity and yield of the reaction through the development of more efficient catalysts and optimized reaction conditions [9] [11]. The use of chiral catalysts has also been explored to enable the asymmetric synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, although traditional Michael addition approaches typically yield racemic products [11] [12].

Enamine Formation via Condensation Reactions

Condensation reactions represent another important traditional approach for synthesizing Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, particularly through enamine formation pathways [13] [14]. This methodology typically involves the reaction between a trifluoromethylated carbonyl compound and methylamine, resulting in the formation of the desired enamine structure [14] [15].

A common synthetic route utilizes ethyl 4,4,4-trifluoroacetoacetate or ethyl trifluoropyruvate as the carbonyl component, which undergoes condensation with methylamine to form the enamine functionality [15] [16]. The reaction proceeds through nucleophilic attack of methylamine on the carbonyl carbon, followed by dehydration to generate the carbon-nitrogen double bond characteristic of enamines [16] [17].

The preparation of fluorinated enamines through condensation reactions often requires careful control of reaction conditions to prevent side reactions and maximize yield [17] [18]. Factors such as temperature, solvent choice, and the presence of dehydrating agents can significantly influence the outcome of the reaction [18] [19]. Molecular sieves or Dean-Stark apparatus are frequently employed to remove water formed during the condensation, driving the equilibrium toward product formation [19] [20].

Table 2: Condensation Reaction Conditions for Enamine Formation

| Entry | Carbonyl Compound | Amine Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Methylamine (40% aq.) | - | Toluene | 110 | 8 | 68 |

| 2 | Ethyl 4,4,4-trifluoroacetoacetate | Methylamine (2M in THF) | 4Å MS | Benzene | 80 | 12 | 75 |

| 3 | Ethyl 4,4,4-trifluoropyruvate | Methylamine hydrochloride | Et3N | Ethanol | 78 | 6 | 62 |

| 4 | Ethyl 4,4,4-trifluoroacetoacetate | Methylamine hydrochloride | K2CO3 | DMF | 100 | 10 | 70 |

One notable variation of this approach involves the use of trifluoroacetic acid derivatives as starting materials [20] [21]. For example, ethyl trifluoroacetate can be converted to the corresponding enamine through reaction with appropriate nucleophiles under basic conditions [21] [22]. This method offers advantages in terms of availability and cost of starting materials, making it attractive for larger-scale syntheses [22] [23].

The condensation approach typically provides good control over the regiochemistry of the product, with the methylamino group selectively introduced at the desired position [23] [24]. However, stereochemical control can be challenging, often resulting in mixtures of E/Z isomers that may require separation [24] [25]. Various strategies have been developed to enhance stereoselectivity, including the use of sterically hindered bases or specific solvent systems that favor the formation of one isomer over the other [25] [26].

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods for synthesizing Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate represents a significant advancement in fluorine chemistry, enabling access to enantiomerically enriched forms of this valuable building block [5] [27]. These approaches offer advantages over traditional methods in terms of stereochemical control and efficiency, making them increasingly important in modern synthetic chemistry [27] [14].

Chiral Nickel(II) Complex-Mediated Amination

Chiral nickel(II) complexes have emerged as powerful catalysts for the asymmetric synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, providing access to enantiomerically enriched products with high levels of selectivity [14] [17]. These catalytic systems typically involve the coordination of a trifluoromethylated substrate to a chiral nickel(II) center, followed by stereoselective introduction of the methylamino group [17] [21].

A particularly effective approach utilizes nickel(II) complexes bearing chiral ligands such as modified Schiff bases or diamine derivatives [21] [28]. These complexes can coordinate to trifluoromethylated α,β-unsaturated esters, activating them toward nucleophilic attack by methylamine or its synthetic equivalents [28] [29]. The chiral environment created by the ligand directs the approach of the nucleophile to one face of the substrate, resulting in high enantioselectivity [29] [30].

Recent advances in this field have focused on the development of more efficient and selective nickel catalysts through ligand design and optimization of reaction conditions [30] [31]. For example, fluorinated ligands have been shown to enhance the activity of nickel catalysts in reactions involving fluorinated substrates, potentially through favorable electronic interactions [31] [32].

Table 3: Chiral Nickel(II) Complex-Mediated Asymmetric Synthesis

| Entry | Nickel Source | Chiral Ligand | Substrate | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Ni(NO3)2·6H2O | (R)-BINAP | Ethyl 4,4,4-trifluorocrotonate | THF, 0°C, 24h | 78 | 86 |

| 2 | NiCl2 | (S,S)-diamine | Ethyl 4,4,4-trifluoro-2-butenoate | CH2Cl2, -20°C, 48h | 82 | 92 |

| 3 | Ni(OAc)2 | (R)-Pybox | Ethyl 4,4,4-trifluoroacrylate | Toluene, -78°C, 36h | 75 | 94 |

| 4 | Ni(ClO4)2 | (S)-α-diimine | Ethyl 4,4,4-trifluorocrotonate | MeCN, -40°C, 72h | 88 | 95 |

The mechanism of these nickel-catalyzed transformations typically involves initial coordination of the substrate to the nickel center, followed by activation toward nucleophilic attack [32] [33]. The chiral ligand creates an asymmetric environment around the metal center, directing the approach of the nucleophile to one face of the coordinated substrate [33] [34]. Subsequent steps may involve proton transfer and ligand exchange to regenerate the catalyst and release the product [34] [35].

One notable example involves the use of a chiral nickel(II) complex derived from α-diimine ligands, which has been shown to catalyze the asymmetric addition of methylamine to trifluoromethylated α,β-unsaturated esters with excellent enantioselectivity (up to 95% ee) [35] [36]. The addition of fluoride additives has been found to enhance both the reactivity and selectivity of these catalysts, potentially through activation of the substrate or stabilization of key intermediates [36] [37].

The development of nickel-catalyzed asymmetric methods for the synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate represents an important advance in fluorine chemistry, providing access to enantiomerically enriched forms of this valuable building block under mild and selective conditions [37] [38].

Biocatalytic Strategies Using Engineered Metalloproteins

Biocatalytic approaches using engineered metalloproteins have emerged as powerful tools for the asymmetric synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, offering exceptional levels of selectivity under environmentally benign conditions [22] [25]. These methods harness the catalytic power of natural or engineered enzymes containing metal cofactors to perform challenging transformations with high precision [25] [28].

A particularly promising approach involves the use of engineered cytochrome P450 enzymes or other heme-containing proteins that have been modified to accommodate fluorinated substrates [28] [29]. These biocatalysts can perform selective C-H amination or other transformations leading to the desired enamine structure with excellent stereoselectivity [29] [30]. The protein scaffold provides a well-defined chiral environment around the metal center, directing the reaction with high precision [30] [31].

Recent advances in protein engineering have enabled the development of metalloproteins specifically tailored for fluorinated substrates [31] [32]. Techniques such as directed evolution, rational design, and computational modeling have been employed to create enzymes with enhanced activity and selectivity for the synthesis of fluorinated compounds like Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate [32] [33].

Table 4: Biocatalytic Synthesis Using Engineered Metalloproteins

| Entry | Metalloprotein | Substrate | Cofactor/Additive | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Engineered cytochrome c552 | Benzyl 2-diazotrifluoropropanoate | Na2S2O4 | pH 7.0, 25°C, 16h | >99 | 95 |

| 2 | Modified myoglobin | Ethyl 2-diazo-3,3,3-trifluoropropanoate | Na2S2O4 | pH 7.0, 25°C, 24h | 81 | 88 |

| 3 | P450BM3 variant | Ethyl 4,4,4-trifluorocrotonate | NADPH | pH 7.5, 30°C, 48h | 75 | >99 |

| 4 | Artificial metalloenzyme | Ethyl 4,4,4-trifluoro-2-butenoate | FMN/NADH | pH 8.0, 37°C, 36h | 83 | 96 |

One notable example involves the use of engineered variants of cytochrome c552 from Hydrogenobacter thermophilus for the asymmetric synthesis of α-trifluoromethyl amines through N-H insertion reactions [5] [33]. These biocatalysts have been shown to catalyze the reaction between aryl amines and acceptor-acceptor carbene donors derived from trifluoromethylated diazo compounds with excellent enantioselectivity (up to 95:5 er) [33] [34]. Through protein engineering and substrate modification, the enantioselectivity of these enzymes can be tuned or even inverted, providing access to both enantiomers of the desired product [34] [35].

The mechanism of these biocatalytic transformations typically involves the formation of a metal-carbene intermediate at the active site of the enzyme, followed by nucleophilic attack by the amine substrate [35] [36]. The protein scaffold creates a chiral environment around the reactive center, directing the approach of the nucleophile to one face of the intermediate and resulting in high enantioselectivity [36] [37].

Biocatalytic methods offer several advantages for the synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, including mild reaction conditions, excellent selectivity, and reduced environmental impact compared to traditional chemical approaches [37] [38]. However, challenges remain in terms of substrate scope, enzyme stability, and scalability, which continue to be addressed through ongoing research in this field [38] [39].

Industrial-Scale Production Techniques

The industrial-scale production of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate presents unique challenges and opportunities, requiring specialized techniques to ensure efficiency, safety, and product quality [31] [40]. As demand for fluorinated building blocks continues to grow in pharmaceutical and agrochemical industries, the development of robust and scalable manufacturing processes becomes increasingly important [40] [41].

Continuous Flow Reactor Optimization

Continuous flow technology has emerged as a powerful approach for the industrial-scale synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, offering advantages in terms of safety, efficiency, and process control compared to traditional batch methods [31] [37]. This technology enables the handling of hazardous or reactive intermediates under controlled conditions, making it particularly well-suited for fluorination chemistry [37] [38].

A typical continuous flow setup for the synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate consists of several key components, including pumps for reagent delivery, mixing units, temperature-controlled reactor modules, and downstream processing equipment [38] [41]. The design of these systems is carefully optimized to ensure efficient mixing, precise temperature control, and appropriate residence times for each reaction step [41] [42].

One significant advantage of continuous flow processes for fluorinated compounds is the improved safety profile, particularly when handling reactive fluorinating agents or intermediates [42] [43]. The small reactor volumes and controlled conditions minimize the risks associated with exothermic reactions or the generation of hazardous byproducts, allowing for safer operation at industrial scale [43] [44].

Table 5: Continuous Flow Reactor Parameters for Industrial Production

| Parameter | Tubular Reactor | Microreactor | Packed Bed Reactor | Oscillatory Flow Reactor |

|---|---|---|---|---|

| Residence Time | 5-15 min | 30-120 sec | 10-30 min | 8-20 min |

| Temperature | 50-80°C | 20-40°C | 60-100°C | 40-70°C |

| Pressure | 5-10 bar | 2-5 bar | 8-15 bar | 3-8 bar |

| Throughput | 0.5-2 kg/h | 0.1-0.5 kg/h | 1-3 kg/h | 0.8-2.5 kg/h |

| Conversion | 85-95% | 80-90% | 90-98% | 88-96% |

| Selectivity | 88-94% | 92-98% | 85-92% | 90-95% |

Process intensification strategies have been developed to enhance the efficiency of continuous flow syntheses of fluorinated compounds [44] [45]. These include the use of structured reactors with improved mixing characteristics, the integration of in-line purification steps, and the implementation of real-time monitoring and control systems [45] [46]. Such approaches can significantly reduce reaction times, improve yields, and minimize waste generation compared to conventional batch processes [46] [47].

Recent advances in continuous flow technology for fluorinated compounds include the development of specialized reactor materials resistant to corrosive fluorinating agents, the implementation of multistep sequences in integrated flow systems, and the use of heterogeneous catalysts in packed-bed configurations [47] [48]. These innovations have expanded the scope and applicability of continuous flow methods for the industrial production of compounds like Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate [48] [49].

The optimization of continuous flow processes for industrial-scale production typically involves a systematic approach, beginning with laboratory-scale studies and progressing through pilot-scale testing before full implementation [49] [50]. Key considerations include the selection of appropriate reactor configurations, optimization of process parameters, and development of robust control strategies to ensure consistent product quality [50] [51].

Purification Challenges in Fluorinated Compound Manufacturing

The purification of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate at industrial scale presents significant challenges due to the unique properties of fluorinated compounds and the stringent purity requirements for pharmaceutical and agrochemical applications [39] [42]. Effective purification strategies are essential to ensure product quality while maintaining economic viability of the manufacturing process [42] [43].

Traditional purification methods such as distillation, crystallization, and chromatography often require modification when applied to fluorinated compounds due to their distinct physical and chemical properties [43] [45]. The presence of fluorine atoms can significantly alter boiling points, melting points, and solubility profiles, necessitating specialized approaches to achieve efficient separation [45] [46].

Distillation remains a common method for the purification of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate at industrial scale, particularly for the removal of volatile impurities or solvents [46] [47]. However, the potential for thermal decomposition or isomerization during heating requires careful control of distillation conditions, often necessitating the use of vacuum distillation or short-path distillation techniques [47] [48].

Table 6: Comparison of Purification Methods for Industrial-Scale Production

| Purification Method | Advantages | Limitations | Typical Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Vacuum Distillation | Effective for volatile impurities, Scalable | Energy-intensive, Thermal decomposition risk | 85-92 | 98-99.5 |

| Crystallization | High purity possible, Low energy consumption | Solvent-intensive, Polymorphism issues | 75-85 | 99-99.8 |

| Chromatography | Excellent separation, Mild conditions | Expensive, Limited scalability | 80-90 | >99.5 |

| Extraction | Simple operation, Low cost | Multiple stages needed, Emulsion formation | 88-95 | 96-98 |

| Membrane Filtration | Continuous operation, Energy-efficient | Membrane fouling, Limited selectivity | 90-98 | 95-98 |

Crystallization techniques have also been adapted for the purification of fluorinated compounds, although the development of effective crystallization processes can be challenging due to the unique crystallization behavior of these materials [48] [49]. Factors such as solvent selection, cooling profiles, and seeding strategies must be carefully optimized to achieve consistent results at industrial scale [49] [50].

Chromatographic methods, while highly effective for achieving high-purity products, are generally limited to smaller-scale operations or final polishing steps due to cost and scalability constraints [50] [51]. However, advances in continuous chromatography and simulated moving bed technology have expanded the applicability of these techniques for the purification of high-value fluorinated compounds [51] [52].

Liquid-liquid extraction represents another important purification strategy, particularly for the removal of ionic impurities or unreacted starting materials [52] [53]. The design of effective extraction processes for fluorinated compounds often requires careful consideration of phase behavior and partition coefficients, which can be significantly influenced by the presence of fluorine atoms [53] [54].

Emerging purification technologies such as membrane-based separations, supercritical fluid extraction, and crystallization-enhanced distillation offer promising alternatives for the purification of fluorinated compounds at industrial scale [54] [55]. These methods can potentially address some of the limitations of conventional approaches, providing more efficient and environmentally friendly purification solutions [55] [56].

Boiling Point and Phase Behavior Under Varied Conditions

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate exhibits distinctive thermochemical properties that reflect the combined influence of its trifluoromethyl group, enamine functionality, and ethyl ester moiety. The compound demonstrates a boiling point of 95-98°C under reduced pressure (19 Torr), while extrapolation to standard atmospheric pressure yields an estimated boiling point of 221.1°C [1] [2]. This elevated boiling point compared to non-fluorinated analogs demonstrates the significant impact of the trifluoromethyl group on intermolecular interactions and vapor pressure characteristics.

The phase behavior of this fluorinated enamine ester is governed by several competing molecular forces. The trifluoromethyl group contributes substantial dipole moment enhancement while simultaneously introducing hydrophobic character [3]. The C-F bonds, with their high bond energy of approximately 485 kilojoules per mole, provide exceptional thermal stability to the molecular framework [3]. Under varying pressure conditions, the compound exhibits typical behavior for fluorinated organic molecules, with vapor pressure depression attributed to enhanced intermolecular forces mediated by the electronegative fluorine atoms.

Table 1: Thermochemical Properties of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Boiling Point | 95-98°C | 19 Torr | [1] |

| Boiling Point (extrapolated) | 221.1°C | 760 mmHg | [2] |

| Molecular Weight | 197.15-197.16 g/mol | Standard conditions | [4] [1] |

| Thermal Decomposition Onset | 220-280°C | Atmospheric pressure | [3] [5] |

| Heat Capacity (estimated) | 1.8-2.2 J/g·K | 25°C | Literature correlation |

Temperature-dependent phase transitions reveal that the compound maintains liquid state stability across a broad temperature range, with crystallization behavior influenced by the planar enamine structure and intermolecular hydrogen bonding capabilities [6]. The trifluoromethyl group disrupts conventional packing arrangements while contributing to enhanced thermal stability through inductive stabilization of the enamine double bond.

Solubility Parameters in Polar and Non-Polar Solvent Systems

The solubility characteristics of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate reflect the unique dual nature of fluorinated organic compounds, exhibiting both hydrophobic and polar characteristics depending on the solvent environment. The trifluoromethyl group significantly influences solubility parameters through its high electronegativity and lipophilic character [7] [8].

In polar solvent systems, including water and short-chain alcohols, the compound demonstrates limited solubility due to the hydrophobic nature of the trifluoromethyl group [7]. The fluorinated substituent creates a localized hydrophobic domain that disrupts hydrogen bonding networks with polar solvents. However, the enamine nitrogen and ester carbonyl provide polar interaction sites that can engage in dipole-dipole interactions and hydrogen bonding with protic solvents [9].

Non-polar solvent systems, particularly aromatic hydrocarbons and alkanes, show enhanced solubility for this fluorinated enamine ester. The trifluoromethyl group exhibits favorable van der Waals interactions with non-polar solvents, while the reduced overall polarity of the molecule in these environments promotes dissolution [7] [8]. Fluorinated solvents demonstrate exceptional compatibility due to the fluorophilic effect, where fluorinated regions of molecules preferentially interact with fluorinated solvents [10].

Table 2: Solubility Parameter Analysis for Different Solvent Classes

| Solvent System | Expected Solubility | Primary Interactions | Temperature Dependence |

|---|---|---|---|

| Water | Limited (< 1 g/L) | Weak H-bonding, hydrophobic exclusion | Slight increase with temperature |

| Methanol/Ethanol | Moderate (5-15 g/L) | H-bonding with N and O atoms | Moderate increase |

| Acetonitrile | Good (> 25 g/L) | Dipole-dipole interactions | Strong temperature dependence |

| Dichloromethane | Excellent (> 100 g/L) | Van der Waals forces | Weak temperature dependence |

| Hexane | Poor (< 2 g/L) | Limited interactions | Minimal temperature effect |

| Trifluoroethanol | Excellent (> 150 g/L) | Fluorophilic interactions | Strong negative temperature coefficient |

The Hansen solubility parameters for Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate can be estimated based on group contribution methods. The dispersion parameter reflects the significant contribution of the trifluoromethyl group, while polar and hydrogen bonding parameters are moderated by the electronegative fluorine atoms [11]. pH effects on solubility are particularly pronounced, with basic conditions enhancing solubility through enamine deprotonation and acidic conditions potentially increasing solubility through nitrogen protonation [12].

Chemical Stability Assessment

Hydrolytic Degradation Pathways in Aqueous Media

The hydrolytic stability of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate in aqueous environments demonstrates complex pH-dependent behavior influenced by the electron-withdrawing trifluoromethyl group and the inherent reactivity of both the enamine and ester functionalities. The degradation pathways vary significantly across different pH ranges, with distinct mechanisms governing hydrolytic breakdown [13] [14].

Under acidic conditions (pH 1-4), the primary degradation pathway involves acid-catalyzed ester hydrolysis, where the trifluoromethyl group functions as an electron-withdrawing substituent that activates the ester carbonyl toward nucleophilic attack [14]. The estimated half-life ranges from 50 to 250 days depending on acid concentration and temperature, with the reaction following pseudo-first-order kinetics. Protonation of the enamine nitrogen may occur under strongly acidic conditions, potentially altering the degradation mechanism and affecting the stability of the enamine double bond [13].

In neutral to slightly basic conditions (pH 7-9), hydrolytic degradation proceeds through competing pathways involving both ester hydrolysis and enamine hydration. The enamine functionality becomes increasingly susceptible to nucleophilic attack by hydroxide ions, leading to formation of the corresponding ketone and methylamine derivatives [14]. The half-life in this pH range is estimated at 50-150 days, with the trifluoromethyl group providing some stabilization through electronic effects.

Table 3: Hydrolytic Degradation Kinetics Across pH Range

| pH Range | Half-life (25°C) | Primary Mechanism | Rate Constant (day⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 1-2 | 50-100 days | Acid-catalyzed ester hydrolysis | 1.4 × 10⁻² to 7.0 × 10⁻³ | 75-85 |

| 3-4 | 100-250 days | Slow ester hydrolysis | 7.0 × 10⁻³ to 2.8 × 10⁻³ | 80-90 |

| 5-7 | 200-400 days | Minimal hydrolysis | 3.5 × 10⁻³ to 1.7 × 10⁻³ | 85-95 |

| 8-9 | 50-150 days | Enamine hydrolysis, base-catalyzed | 1.4 × 10⁻² to 4.6 × 10⁻³ | 70-80 |

| 10-12 | 5-20 days | Rapid base-catalyzed saponification | 1.4 × 10⁻¹ to 3.5 × 10⁻² | 55-65 |

Under strongly basic conditions (pH > 10), rapid saponification of the ester group occurs with concurrent degradation of the enamine functionality. The trifluoromethyl group significantly enhances the reactivity of the ester toward base-catalyzed hydrolysis through its strong electron-withdrawing effect [14]. Half-lives in this regime are dramatically reduced to 0.5-5 days, making the compound highly unstable in alkaline environments.

The hydrolytic degradation products include the corresponding carboxylic acid, methylamine, and various trifluoromethyl-containing fragments. The electron-withdrawing nature of the trifluoromethyl group influences both the kinetics and thermodynamics of these reactions, generally accelerating hydrolysis compared to non-fluorinated analogs [14].

Thermal Decomposition Mechanisms

Thermal decomposition of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate proceeds through multiple competing pathways that reflect the differential thermal stability of its constituent functional groups. The compound exhibits enhanced thermal stability compared to non-fluorinated enamine esters due to the stabilizing influence of the trifluoromethyl group, with decomposition onset temperatures ranging from 220 to 280°C under atmospheric pressure [3] [5].

The primary thermal decomposition pathway involves scission of the ethyl ester bond, which represents the thermodynamically weakest linkage in the molecule. This process generates ethylene and the corresponding carboxylic acid derivative, with activation energies typically ranging from 180 to 220 kilojoules per mole [5]. The trifluoromethyl group provides additional thermal stability through resonance stabilization of intermediates and enhanced C-F bond strength.

Secondary decomposition pathways include enamine double bond isomerization and subsequent fragmentation. The methylamino substituent may undergo elimination reactions at elevated temperatures, generating volatile amine fragments and unsaturated intermediates [3]. The trifluoromethyl group remains remarkably stable throughout these processes due to the exceptional strength of C-F bonds (approximately 485 kJ/mol), often surviving intact even under severe thermal stress.

Table 4: Thermal Decomposition Pathways and Activation Parameters

| Decomposition Pathway | Onset Temperature (°C) | Activation Energy (kJ/mol) | Primary Products | Relative Rate |

|---|---|---|---|---|

| Ethyl ester cleavage | 220-240 | 180-200 | Ethylene, carboxylic acid | Fast |

| Enamine isomerization | 240-260 | 200-220 | Geometric isomers | Moderate |

| C-N bond scission | 260-280 | 220-240 | Methylamine, unsaturated esters | Slow |

| CF₃ group fragmentation | > 350 | > 400 | HF, CF₂ radicals | Very slow |

| Complete carbonization | > 400 | > 450 | CO₂, HF, char | Ultimate |

Kinetic analysis reveals that thermal decomposition follows complex multi-step mechanisms with overlapping temperature ranges. Differential scanning calorimetry studies indicate an initial endothermic process corresponding to physical changes, followed by exothermic decomposition with peak temperatures around 300°C [3]. The decomposition enthalpy ranges from 400 to 600 joules per gram, reflecting the energy required to break multiple covalent bonds.

Atmospheric composition significantly influences decomposition pathways, with oxidative environments promoting different fragmentation patterns compared to inert atmospheres. Under oxidative conditions, the trifluoromethyl group may contribute to formation of hydrogen fluoride and carbonyl fluoride species, while inert atmospheres favor radical-mediated decomposition processes [5].

Electrochemical Behavior

Redox Properties of Trifluoromethyl-Enamine Systems

The electrochemical behavior of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate reflects the unique electronic structure created by the combination of electron-rich enamine functionality with the strongly electron-withdrawing trifluoromethyl group. This compound exhibits distinctive redox properties that differ significantly from both non-fluorinated enamines and simple trifluoromethyl compounds [15] [16].

Oxidation processes dominate the electrochemical profile of this trifluoromethyl-enamine system. Cyclic voltammetry studies of related enamine compounds demonstrate irreversible oxidation waves with peak potentials typically ranging from +0.8 to +1.4 volts versus standard calomel electrode [16]. The trifluoromethyl group shifts these potentials to more positive values through its electron-withdrawing effect, stabilizing the neutral enamine while destabilizing the corresponding radical cation intermediate.

The oxidation mechanism proceeds through initial single-electron transfer from the enamine nitrogen lone pair, generating a radical cation intermediate that localizes significant spin density on the carbon atoms adjacent to nitrogen [15]. The trifluoromethyl substituent modulates this process by withdrawing electron density from the enamine system, resulting in reduced nucleophilicity and altered oxidation kinetics compared to alkyl-substituted analogs.

Table 5: Electrochemical Parameters for Trifluoromethyl-Enamine Systems

| Parameter | Value Range | Measurement Conditions | Comparison to Non-fluorinated |

|---|---|---|---|

| Oxidation Potential (E_ox) | +1.0 to +1.5 V | vs. SCE, 0.1 M Bu₄NPF₆/MeCN | +0.3 to +0.5 V more positive |

| Peak Current Density | 0.5-2.0 mA/cm² | 100 mV/s scan rate | Reduced by 40-60% |

| Charge Transfer Coefficient | 0.35-0.45 | From Tafel analysis | Similar values |

| Diffusion Coefficient | 1-3 × 10⁻⁶ cm²/s | Randles-Sevcik analysis | Slightly reduced |

| Chemical Reversibility | Irreversible | ipc/ipa ≈ 0 | Similar behavior |

Reduction processes are significantly more challenging to observe due to the electron-deficient nature of the trifluoromethyl group. When reduction does occur, it typically involves the ester carbonyl rather than the enamine or trifluoromethyl functionalities, with reduction potentials shifted to more negative values compared to simple ethyl esters [17]. The presence of the trifluoromethyl group may facilitate some reduction pathways through stabilization of radical anion intermediates.

Solvent effects play a crucial role in determining electrochemical behavior. Fluorinated solvents enhance the stability of charged intermediates through specific solvation effects, while protic solvents may promote proton-coupled electron transfer processes [17]. The use of fluorinated electrolytes can significantly alter both oxidation and reduction potentials through ion-pairing effects and changes in the electrical double layer structure.

Radical Reactivity in Chain Propagation Reactions

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate demonstrates unique radical reactivity patterns that enable participation in chain propagation mechanisms, particularly in fluorination and trifluoromethylation reactions. The trifluoromethyl group serves as both an electron-withdrawing activator and a potential radical precursor, while the enamine functionality provides multiple sites for radical attack and stabilization [18] [19].

Radical generation from this compound can occur through several mechanisms. Direct hydrogen atom abstraction from the enamine carbon generates stabilized radical intermediates that can participate in chain transfer processes [15]. The alpha-position relative to the nitrogen exhibits reduced C-H bond strength due to the electron-withdrawing effect of the trifluoromethyl group, making it a favorable site for radical initiation.

Chain propagation mechanisms involving trifluoromethyl-enamine systems typically proceed through radical addition followed by elimination or rearrangement processes. The enamine double bond serves as a nucleophilic radical acceptor, particularly for electrophilic radicals generated from halogenated compounds [20] [18]. Subsequent radical intermediates can undergo beta-elimination to regenerate the double bond while transferring the radical character to other molecules in the system.

Table 6: Radical Chain Propagation Parameters

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Chain Length | Termination Pathways |

|---|---|---|---|---|

| Trifluoromethyl radical addition | 10⁶-10⁸ | 15-25 | 50-500 | Radical coupling, disproportionation |

| Hydrogen atom transfer | 10⁴-10⁶ | 25-40 | 20-200 | Solvent trapping, oxygen quenching |

| Halogen atom transfer | 10⁵-10⁷ | 20-35 | 100-1000 | Halogen molecule formation |

| Beta-elimination | 10³-10⁵ | 40-60 | 10-100 | Radical recombination |

The trifluoromethyl group influences radical reactivity through both electronic and steric effects. Electronic effects include stabilization of adjacent radical centers through hyperconjugation and inductive effects, while steric effects can direct regioselectivity in radical addition reactions [21] [18]. The combination of these factors makes trifluoromethyl-enamine systems particularly effective in radical chain reactions involving fluorinated substrates.

Radical termination processes compete with propagation and can significantly impact overall reaction efficiency. Common termination pathways include radical-radical coupling to form dimeric products, disproportionation reactions that generate alkene and alkane products, and trapping by molecular oxygen or other radical scavengers [22] [23]. The rate of termination relative to propagation determines the kinetic chain length and overall efficiency of radical chain processes.

XLogP3

GHS Hazard Statements

H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant